D-beta-homoserine
CAS No.: 16504-57-7
VCID: VC21540921
Molecular Formula: C4H9NO3
Molecular Weight: 119,12 g/mole
* For research use only. Not for human or veterinary use.

Description |
D-β-Homoserine, with the chemical formula C4H9NO3, is a derivative of the amino acid homoserine. It is used extensively in various fields, including pharmaceuticals, agriculture, and biotechnology. This compound serves as a precursor in drug synthesis and plays a crucial role in enhancing plant growth and development, particularly in genetic engineering applications . Amino Acid SynthesisD-β-Homoserine acts as a building block for synthesizing various amino acids, which are crucial for protein production in biotechnology and pharmaceuticals. It is involved in the biosynthesis pathways of essential amino acids like methionine and threonine . Neurotransmitter ResearchThis compound is important in studying neurotransmitter pathways, particularly in understanding neurological disorders and developing potential treatments. Its role in neurotransmitter research aids in the development of drugs targeting neurological conditions . Plant BiologyD-β-Homoserine plays a role in plant metabolism, aiding researchers in exploring plant growth and development. It is especially useful in genetic engineering applications aimed at enhancing crop yields and resilience . Pharmaceutical DevelopmentD-β-Homoserine is used in the formulation of drugs targeting metabolic disorders. It provides a pathway for innovative therapeutic solutions by serving as a precursor in drug synthesis . Biochemical AssaysThe compound is employed in various biochemical assays to measure enzyme activity. This helps researchers in drug discovery and metabolic studies, contributing to the development of new therapeutic agents . Comparison with Related CompoundsResearch FindingsRecent studies have highlighted the importance of D-β-homoserine in various research areas. For instance, its role in neurotransmitter pathways has led to advancements in understanding neurological disorders. Additionally, its application in plant biology has contributed to genetic engineering techniques aimed at improving crop resilience . |
---|---|
CAS No. | 16504-57-7 |
Product Name | D-beta-homoserine |
Molecular Formula | C4H9NO3 |
Molecular Weight | 119,12 g/mole |
IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Standard InChIKey | BUZICZZQJDLXJN-VKHMYHEASA-N |
Isomeric SMILES | C([C@@H](CO)N)C(=O)O |
SMILES | C(C(CO)N)C(=O)O |
Canonical SMILES | C(C(CO)N)C(=O)O |
PubChem Compound | 1502045 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume